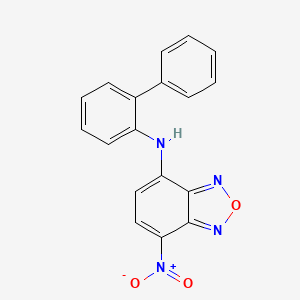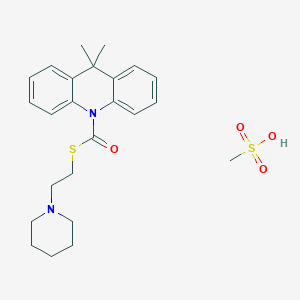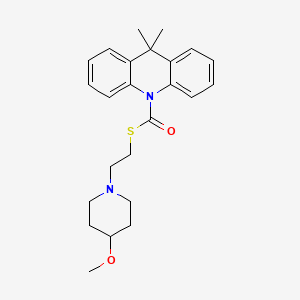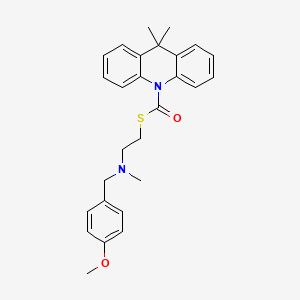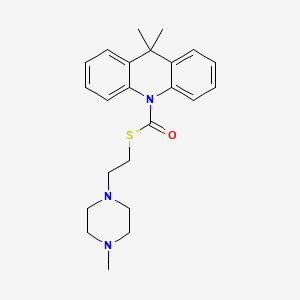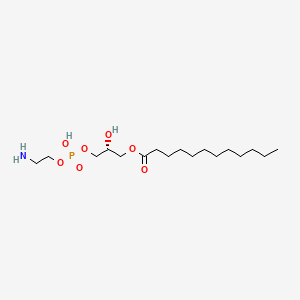
Dodecanoic acid, 3-(((2-aminoethoxy)hydroxyphosphinyl)oxy)-2-hydroxypropyl ester, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanoyl-sn-glycerophosphoethanolamine is a bioactive cehmical.
Applications De Recherche Scientifique
1. Biocatalysis and Whole Cell Biocatalysts
Dodecanoic acid derivatives have been utilized in biocatalysis, particularly in the production of ω-hydroxy dodecanoic acid from dodecanoic acid. A study by Scheps et al. (2013) demonstrated the use of a bacterial P450 monooxygenase-based whole cell biocatalyst for this purpose. The research highlighted the efficient electron coupling in a chimeric protein and its functional application in hydroxylating dodecanoic acid with high regioselectivity.
2. Pheromone Synthesis
Dodecanoic acid derivatives have also been linked to the biosynthesis of pheromones. In a study conducted by Kolattukudy and Rogers (1987), diesters of 3-hydroxy C8, C10, and C12 acids, which are female mallard duck pheromones, were synthesized using cell-free preparations from the uropygial gland. This study identified the specific enzymatic processes for the conversion of dodecanoic acid to 3-hydroxydodecanoic acid.
3. Synthesis of Compounds
Research by Sharma, Sankaranarayanan, and Chattopadhyay (1996) illustrates the synthesis of (R)-Patulolide A from 10-undecenoic acid, involving dodecanoic acid derivatives. This process included steps like hydrolysis, oxidation, and depyranylation to derive the hydroxy ester, further leading to the synthesis of the compound with high enantiomeric excess.
4. Surfactant Synthesis
Dodecanoic acid derivatives play a role in the synthesis of surfactants. Xu Qun (2008) investigated the synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants with ester bonds, prepared from dodecanoic acid. The study focused on reaction conditions and surface activity of the surfactants.
Propriétés
Numéro CAS |
120578-22-5 |
|---|---|
Nom du produit |
Dodecanoic acid, 3-(((2-aminoethoxy)hydroxyphosphinyl)oxy)-2-hydroxypropyl ester, (R)- |
Formule moléculaire |
C17H36NO7P |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C17H36NO7P/c1-2-3-4-5-6-7-8-9-10-11-17(20)23-14-16(19)15-25-26(21,22)24-13-12-18/h16,19H,2-15,18H2,1H3,(H,21,22)/t16-/m1/s1 |
Clé InChI |
IZDRGPDUDLWAGR-MRXNPFEDSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Apparence |
Solid powder |
Autres numéros CAS |
120578-22-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-dodecanoyl-sn-glycerophosphoethanolamine C12-LPE lysolauroylphosphatidylethanolamine lysoLPE monolauroylphosphatidylethanolamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



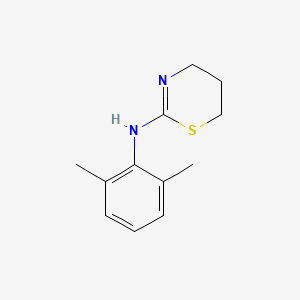
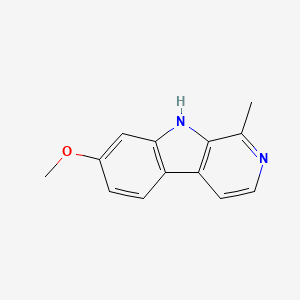
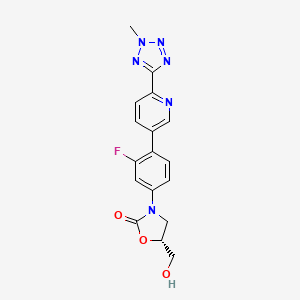
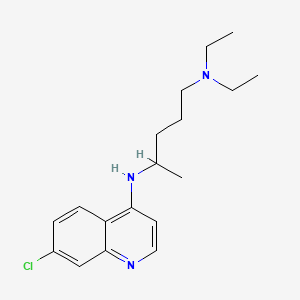
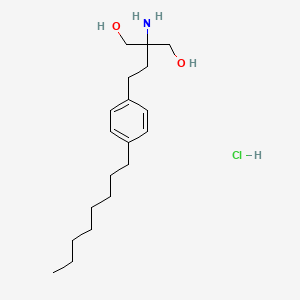
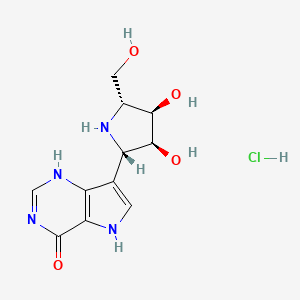
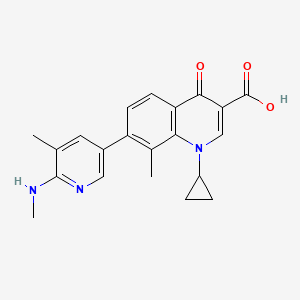
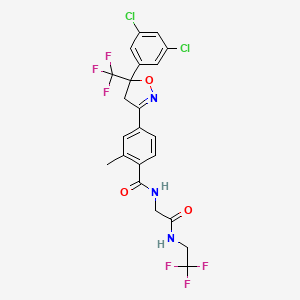
![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)
